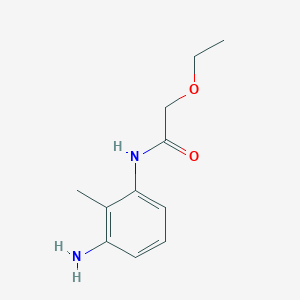

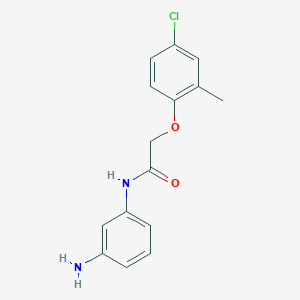

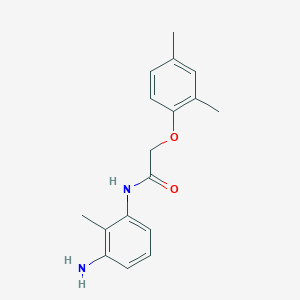

2-Isopropoxy-3-trimethylsilanyl-pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of pyridine derivatives is a topic of interest in the field of organic chemistry due to their potential applications in various domains, including supramolecular chemistry. In the first study, the synthesis of 2-ethoxycarbonyl-3-isothiocyanatopyridine is achieved through the thiophosgene method from 3-amino-2-ethoxycarbonylpyridine. This compound then serves as a precursor for the creation of various pyrido[3,2-d]pyrimidine derivatives and tricyclic systems through reactions with different nucleophiles . Although this study does not directly discuss this compound, the methodologies employed for synthesizing and transforming pyridine derivatives could be relevant for its synthesis.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be complex, and their characterization often requires sophisticated techniques. In the second paper, the cyclopalladated complexes of 2-(trimethylsilyl)pyridine are synthesized and characterized using infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. The study reveals the presence of cis and trans isomers and dynamic behavior in the NMR spectrum, which is attributed to inversion of the acetato bridges and cis-trans isomerization . This analysis provides insights into the structural aspects of pyridine derivatives that could be applicable to this compound.

Chemical Reactions Analysis

The reactivity of pyridine derivatives with other chemical entities is crucial for their application in synthesis and supramolecular chemistry. The second paper discusses the reactivity of the cyclopalladated complexes of 2-(trimethylsilyl)pyridine, which undergo bridge-splitting reactions with triphenylphosphine and 3,5-dimethylpyridine to yield mononuclear cyclopalladated complexes . These findings suggest that pyridine derivatives can participate in a variety of chemical reactions, which may also be true for this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are determined by their molecular structure and the substituents attached to the pyridine ring. The third paper introduces 2,6-Bis(trimethyltin)pyridine as a central building block for the synthesis of various pyridine-based ligands for supramolecular chemistry . Although the paper does not directly address the properties of this compound, the use of pyridine derivatives as ligands implies certain properties such as coordination ability and stability, which are essential for their function in supramolecular assemblies.

Scientific Research Applications

1. Chemistry and Properties of Pyridine Derivatives

Pyridine derivatives are pivotal in the field of chemistry due to their intriguing properties. They serve as essential ligands forming complex compounds with notable spectroscopic properties, structures, and biological activities. Their versatility is demonstrated in the synthesis of complex compounds, exhibiting notable magnetic properties and electrochemical activity, suggesting an area for further investigation and development (Boča et al., 2011).

2. Medicinal and Pharmaceutical Applications

Pyridine scaffolds, including 5H-pyrano[2,3-d]pyrimidine derivatives, are recognized for their significant contributions to the medicinal and pharmaceutical industries. Their diverse applicability and intensive research attention underscore their relevance, especially in the development of lead molecules for therapeutic purposes (Parmar et al., 2023).

3. Biological Activities and Applications

The biological significance of pyridine derivatives is vast, encompassing a range of activities such as antimicrobial, antiviral, antioxidant, anti-diabetic, and anticancer activities. Their increasing importance in modern medicinal applications highlights their potential in therapeutic developments (Altaf et al., 2015).

4. Applications in Agrochemicals

Pyridine-based compounds are prominent in the agrochemical sector, serving as pesticides, fungicides, insecticides, and herbicides. The importance of innovative methods for discovering novel agrochemicals is underscored, emphasizing the role of pyridine derivatives in meeting the evolving demands of agricultural industries (Guan et al., 2016).

Safety and Hazards

This compound is classified as harmful if swallowed (H302) according to its Safety Data Sheet . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is recommended. In case of accidental release, it is advised to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name |

trimethyl-(2-propan-2-yloxypyridin-3-yl)silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NOSi/c1-9(2)13-11-10(14(3,4)5)7-6-8-12-11/h6-9H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NARJMUQSDREMTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC=N1)[Si](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NOSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80592079 |

Source

|

| Record name | 2-[(Propan-2-yl)oxy]-3-(trimethylsilyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

782479-89-4 |

Source

|

| Record name | 2-(1-Methylethoxy)-3-(trimethylsilyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=782479-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(Propan-2-yl)oxy]-3-(trimethylsilyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(3-Methylpiperidin-1-yl)methyl]-2-furoic acid](/img/structure/B1319945.png)

![N-(4-Aminophenyl)-2-[2-(tert-butyl)phenoxy]-acetamide](/img/structure/B1319972.png)